2,5-Dimethoxyphenylacetylene
Overview
Description
2,5-Dimethoxyphenylacetylene is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an acetylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyphenylacetylene typically involves the following steps:
Starting Material: The process begins with 1,4-dimethoxybenzene.
Sonogashira Coupling: The brominated product undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyphenylacetylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2), sulfonyl chlorides (e.g., SO2Cl2)
Major Products
Oxidation: Quinones
Reduction: Alkanes
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
2,5-Dimethoxyphenylacetylene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which 2,5-Dimethoxyphenylacetylene exerts its effects involves interactions with various molecular targets and pathways. It can act as a ligand for specific receptors or enzymes, modulating their activity and influencing biochemical pathways. For example, it may interact with serotonin receptors, affecting neurotransmitter release and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: A phenethylamine derivative with psychoactive properties.
2,5-Dimethoxyamphetamine: An amphetamine derivative with stimulant effects.
2,5-Dimethoxy-4-bromophenethylamine: A psychedelic compound with structural similarities
Uniqueness
2,5-Dimethoxyphenylacetylene is unique due to its acetylene group, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for unique interactions in chemical reactions and biological systems, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-ethynyl-1,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJAHKATEAXAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454943 | |
Record name | 2,5-Dimethoxyphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22944-08-7 | |
Record name | 2,5-Dimethoxyphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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